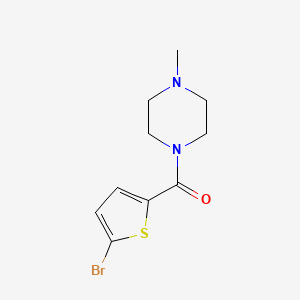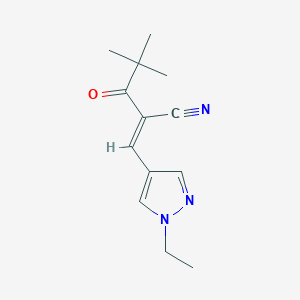
5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a piperidine ring attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1-propylpiperidine.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide by reacting it with 1-propylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.
Purification and Isolation: Industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and piperidine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce 5-chloro-2-methoxybenzoic acid and 1-propylpiperidine.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-methoxy-N-(1-phenylpiperidin-4-yl)benzamide
- 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- 5-chloro-2-methoxy-N-(1-ethylpiperidin-4-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the propyl group on the piperidine ring. This structural feature may confer distinct pharmacological properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-8-19-9-6-13(7-10-19)18-16(20)14-11-12(17)4-5-15(14)21-2/h4-5,11,13H,3,6-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHTVOXMPLNLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4641011.png)



![N-(2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4641031.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide](/img/structure/B4641040.png)
![5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4641044.png)
![4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4641055.png)
![5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid](/img/structure/B4641057.png)
![ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4641078.png)
![N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4641080.png)
![4-(3,4-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4641083.png)
![3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B4641095.png)
![1-(4-ethylphenyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4641099.png)
